Methyl 5-(bromomethyl)pyrazine-2-carboxylate

Vue d'ensemble

Description

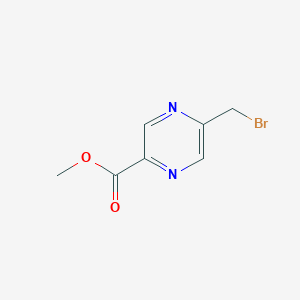

Methyl 5-(bromomethyl)pyrazine-2-carboxylate is an organic compound with the molecular formula C7H7BrN2O2 It is a derivative of pyrazine, a nitrogen-containing heterocyclic aromatic compound

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(bromomethyl)pyrazine-2-carboxylate typically involves the bromination of methyl pyrazine-2-carboxylate. One common method includes the reaction of methyl pyrazine-2-carboxylate with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds as follows: [ \text{C}_7\text{H}_7\text{N}_2\text{O}_2 + \text{NBS} \rightarrow \text{C}_7\text{H}_7\text{BrN}_2\text{O}_2 + \text{Succinimide} ]

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the laboratory-scale synthesis methods can be scaled up with appropriate modifications to reaction conditions and purification techniques to meet industrial requirements.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: Reduction of the bromomethyl group can yield methyl pyrazine-2-carboxylate.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products:

Nucleophilic Substitution: Products include azido, thiocyanato, or amino derivatives of pyrazine.

Oxidation: Products include pyrazine-2-carboxylic acid derivatives.

Reduction: Products include methyl pyrazine-2-carboxylate.

Applications De Recherche Scientifique

Pharmaceutical Applications

1. Antimicrobial Activity

Research indicates that derivatives of pyrazine compounds, including methyl 5-(bromomethyl)pyrazine-2-carboxylate, exhibit significant antimicrobial properties. These derivatives have been tested against various pathogens, including Mycobacterium tuberculosis. For instance, related compounds have shown promising results with minimum inhibitory concentrations (MIC) as low as 1.56 μg/mL .

2. Synthesis of Bioactive Compounds

The bromomethyl group in this compound allows for nucleophilic substitution reactions, making it a versatile intermediate in the synthesis of more complex bioactive molecules. This property is especially useful in the development of new pharmaceuticals targeting various diseases .

Chemical Research Applications

1. Synthetic Chemistry

This compound serves as a key building block in synthetic organic chemistry. Its ability to undergo various reactions such as oxidation, reduction, and substitution allows chemists to create a diverse range of compounds. The following table summarizes some of the synthetic routes involving this compound:

| Reaction Type | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Nucleophilic Substitution | With potassium trimethylsilanolate in tetrahydrofuran at 70°C | 37 | Formation of new derivatives |

| Bromination | With bromine in acetic acid at 80°C | 40 | Direct bromination leading to product formation |

| Coupling Reaction | With amines under reflux conditions | 32.9 | Formation of amide derivatives |

Case Studies and Research Findings

-

Antimycobacterial Activity Study

- A study published in the Journal of Medicinal Chemistry explored the antimycobacterial activity of pyrazine derivatives, including this compound. The results indicated that compounds with similar structures could inhibit the growth of Mycobacterium tuberculosis, suggesting potential therapeutic applications in treating tuberculosis .

- Synthesis of Novel Antimicrobials

-

Immunomodulatory Effects

- Preliminary studies suggest that certain pyrazine derivatives may exhibit immunomodulatory effects by influencing immune pathways. While specific research on this compound is limited, the potential for such applications exists based on related compounds.

Mécanisme D'action

The mechanism of action of Methyl 5-(bromomethyl)pyrazine-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins or nucleic acids, thereby modulating their function.

Comparaison Avec Des Composés Similaires

Methyl 5-methylpyrazine-2-carboxylate: Similar structure but lacks the bromomethyl group, leading to different reactivity and applications.

Methyl 5-bromopyridine-2-carboxylate: Contains a pyridine ring instead of a pyrazine ring, resulting in different electronic properties and reactivity.

Uniqueness: Methyl 5-(bromomethyl)pyrazine-2-carboxylate is unique due to the presence of both a bromomethyl group and a pyrazine ring. This combination allows for versatile reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Activité Biologique

Methyl 5-(bromomethyl)pyrazine-2-carboxylate, a pyrazine derivative, has garnered attention in scientific research due to its diverse biological activities. This article aims to provide an in-depth analysis of its biological activity, mechanisms of action, and potential applications, supported by relevant data tables and research findings.

- Chemical Structure : this compound (CAS Number: 193966-70-0) has the molecular formula C6H6BrN2O2. Its structure includes a bromomethyl group attached to a pyrazine ring, which is known for its reactivity and biological significance.

This compound exhibits its biological effects primarily through interactions with various enzymes and biological targets:

- Enzyme Inhibition :

-

Cellular Effects :

- The compound influences cell signaling pathways, gene expression, and metabolic processes. It can modulate the activity of key enzymes involved in metabolic pathways, thereby affecting cellular functions such as growth, differentiation, and apoptosis.

-

Transport Mechanisms :

- Understanding its transport and distribution within biological systems is essential for optimizing its therapeutic applications. This compound interacts with transporters that facilitate its movement across cellular membranes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound:

- In Vitro Studies : Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria. For instance, it has shown effectiveness against resistant strains of Salmonella Typhi, with minimum inhibitory concentrations (MICs) as low as 6.25 mg/mL .

| Compound | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| This compound | 6.25 | 12.5 |

| Control (Ciprofloxacin) | 0.5 | 1 |

Neuroprotective Effects

There is emerging evidence suggesting that compounds structurally related to this compound may possess neuroprotective properties:

- Mechanisms : These compounds are believed to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases.

Case Studies

-

Study on Cytochrome P450 Inhibition :

- A study evaluated the inhibitory effects of this compound on CYP1A2 and CYP2C19 enzymes. The results indicated a significant reduction in enzyme activity, highlighting the compound's potential role in drug interactions and toxicity management.

-

Antibacterial Efficacy Against XDR-Salmonella :

- A comprehensive study assessed the antibacterial efficacy of this compound against extensively drug-resistant Salmonella Typhi. The findings demonstrated a strong correlation between the compound's structure and its antibacterial potency, paving the way for further exploration in antibiotic development .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing methyl 5-(bromomethyl)pyrazine-2-carboxylate, and what critical reagents are involved?

- Methodological Answer : The compound is typically synthesized via bromination of a pyrazine precursor. For example, bromination of methyl 5-(aminomethyl)pyrazine-2-carboxylate derivatives using N-bromosuccinimide (NBS) in DMF at 0°C yields the bromomethyl product . Alternatively, halogenation of methyl 5-(hydroxymethyl)pyrazine-2-carboxylate with PBr₃ or HBr can introduce the bromomethyl group. Key reagents include NBS for controlled bromination and DMF as a solvent to stabilize intermediates .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Use a combination of analytical techniques:

- ¹H/¹³C NMR : Confirm the presence of the bromomethyl (-CH₂Br) group (δ ~4.3 ppm for ¹H; δ ~30–35 ppm for ¹³C) and ester carbonyl (δ ~165–170 ppm for ¹³C).

- HPLC-MS : Monitor purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 245/247 for Br isotopes).

- X-ray crystallography (if crystalline): Resolve bond lengths and angles, particularly the Br–C bond (~1.9–2.0 Å) .

Q. What stability considerations are critical when handling this compound?

- Methodological Answer : The bromomethyl group is susceptible to nucleophilic substitution (e.g., hydrolysis in aqueous conditions). Store under inert atmosphere (N₂/Ar) at –20°C in anhydrous DCM or THF. Avoid prolonged exposure to light or bases, which may degrade the ester moiety .

Advanced Research Questions

Q. How can this compound be functionalized via cross-coupling reactions?

- Methodological Answer : The bromomethyl group enables Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids. For example:

- Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq.), DMF/H₂O (4:1), 80°C, 12 h.

- Outcome : Substitution at the bromomethyl position yields biaryl derivatives. Monitor reaction progress via TLC (hexane:EtOAc = 3:1) .

- Note : Competing ester hydrolysis may occur; use mild bases (e.g., K₂CO₃) to minimize side reactions .

Q. What strategies resolve contradictions in reported yields for bromomethylpyrazine derivatives?

- Methodological Answer : Discrepancies arise from reaction scale and solvent choice. For instance:

- Small-scale reactions (<1 mmol) in DMF achieve >80% yield due to efficient mixing.

- Large-scale reactions (>10 mmol) require slow addition of NBS to prevent exothermic decomposition. Optimize stoichiometry (1.1 eq. NBS) and use DCM as a co-solvent for heat dissipation .

Q. How can computational chemistry predict reactivity of this compound in nucleophilic substitutions?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to:

- Model transition states for SN2 reactions at the bromomethyl carbon.

- Calculate electrostatic potential maps to identify nucleophilic attack sites.

- Validate with experimental kinetic data (e.g., rate constants for reactions with amines or thiols) .

Q. What are the challenges in synthesizing chiral derivatives from this compound?

- Methodological Answer : The planar pyrazine ring limits stereocontrol. Strategies include:

Propriétés

IUPAC Name |

methyl 5-(bromomethyl)pyrazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2/c1-12-7(11)6-4-9-5(2-8)3-10-6/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIGRHUBIDWZLHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C(N=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00620989 | |

| Record name | Methyl 5-(bromomethyl)pyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00620989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193966-70-0 | |

| Record name | Methyl 5-(bromomethyl)pyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00620989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 5-(bromomethyl)pyrazine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.